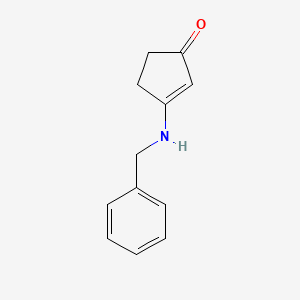

3-(Benzylamino)cyclopent-2-en-1-one

CAS No.: 149221-40-9

Cat. No.: VC16249953

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149221-40-9 |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 3-(benzylamino)cyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2 |

| Standard InChI Key | NPBZVNCHUSDMNG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C=C1NCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

3-(Benzylamino)cyclopent-2-en-1-one (C₁₂H₁₃NO) possesses a molecular weight of 187.24 g/mol. Its structure combines a five-membered cyclopentenone ring with a benzylamino group, introducing both ketone and secondary amine functionalities . The cyclopentenone core adopts a planar conformation, while the benzyl group contributes steric bulk and aromaticity. Comparative analysis with related compounds, such as 3-(methylamino)cyclopent-2-en-1-one (C₆H₉NO, 111.14 g/mol) and 3-aminocyclopent-2-en-1-one (C₅H₇NO, 97.12 g/mol) , highlights the influence of substituents on physicochemical properties (Table 1).

Table 1: Physicochemical Properties of Selected Cyclopentenone Derivatives

Synthesis and Characterization

The most efficient synthesis of 3-(Benzylamino)cyclopent-2-en-1-one involves reacting benzylamine with 3-oxocyclopent-1-en-1-yl-4-methylbenzenesulfonate (4b) in chloroform at room temperature for 48 hours . This nucleophilic substitution proceeds via attack of the benzylamine’s amino group on the electron-deficient cyclopentenone sulfonate ester, yielding the product in 72% after column chromatography (20% ethyl acetate/methanol) . Key characterization data include:

-

IR Spectroscopy: Peaks at 3227 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch), and 1563 cm⁻¹ (C=C aromatic) .

-

¹H NMR (CDCl₃): δ 2.42 (cyclopentene CH₂), 4.35 (benzyl CH₂), 7.25–7.35 (aromatic protons) .

The reaction’s success hinges on the electron-withdrawing sulfonate group activating the cyclopentenone toward amine addition. Similar methodologies have been employed for synthesizing 3-(methylamino) derivatives, though yields vary with amine nucleophilicity .

Chemical Reactivity and Derivative Formation

The compound’s α,β-unsaturated ketone moiety enables diverse reactivity. For instance, azo coupling with diazonium salts produces derivatives like 3-benzylamino-2-(4-substituted phenyldiazenyl)cyclopent-2-en-1-ones . These reactions typically proceed under mild conditions, with the enaminone acting as a dienophile in cycloadditions or undergoing conjugate additions. Notably, the (E)-configuration predominates in azo-coupled products due to steric hindrance between the benzyl group and azo substituents .

Additionally, the secondary amine can participate in alkylation or acylation reactions. For example, reaction with acetic anhydride yields N-acetyl derivatives, which exhibit enhanced stability and altered solubility profiles . Such modifications are critical for tuning the compound’s bioavailability in drug discovery contexts.

Applications in Organic Synthesis and Beyond

3-(Benzylamino)cyclopent-2-en-1-one serves as a precursor for heterocyclic compounds, including pyrroles and pyridines, via cyclocondensation reactions. Its structural similarity to bioactive molecules like β-triazolylenones and chalcones suggests potential in medicinal chemistry. For instance, chalcone derivatives derived from cyclopentenones have demonstrated antitumor and antimicrobial activities .

In materials science, the compound’s conjugated system could be leveraged for designing organic semiconductors or photoresponsive materials. Analogous cyclopentenone derivatives, such as 3-vinyl-2-cyclopenten-1-one (C₇H₈O, 108.14 g/mol) , have been studied for their polymerizable vinyl groups, hinting at possible applications for 3-(benzylamino) derivatives in functional polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume